Mercury(2+);tris(4-chlorophenyl)phosphane;dichloride
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Overview
Description
Mercury(2+);tris(4-chlorophenyl)phosphane;dichloride is a coordination compound that consists of a mercury ion coordinated to tris(4-chlorophenyl)phosphane and two chloride ions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Mercury(2+);tris(4-chlorophenyl)phosphane;dichloride typically involves the reaction of mercury(II) chloride with tris(4-chlorophenyl)phosphane in an appropriate solvent such as dichloromethane or tetrahydrofuran. The reaction is usually carried out under inert atmosphere conditions to prevent oxidation and other side reactions. The general reaction can be represented as follows:
HgCl2+P(C6H4Cl)3→Hg(P(C6H4Cl)3)Cl2
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically include steps such as purification, crystallization, and drying to obtain the final product in a pure form. The use of automated reactors and controlled environments ensures consistency and quality in the industrial production process.
Chemical Reactions Analysis
Types of Reactions
Mercury(2+);tris(4-chlorophenyl)phosphane;dichloride can undergo various types of chemical reactions, including:
Substitution Reactions: The chloride ions can be substituted by other ligands such as bromide, iodide, or organic ligands.
Oxidation-Reduction Reactions: The mercury ion can participate in redox reactions, where it can be reduced to elemental mercury or oxidized to higher oxidation states.
Coordination Reactions: The phosphane ligand can coordinate with other metal ions, forming complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halide salts (e.g., sodium bromide, potassium iodide) and organic ligands (e.g., phosphines, amines). Reactions are typically carried out in polar solvents such as acetonitrile or dimethyl sulfoxide.
Oxidation-Reduction Reactions: Reagents such as reducing agents (e.g., sodium borohydride) or oxidizing agents (e.g., hydrogen peroxide) are used. Reactions are often conducted under controlled temperature and pH conditions.
Coordination Reactions: Metal salts (e.g., copper(II) sulfate, nickel(II) chloride) are used as reagents. Reactions are performed in solvents like ethanol or water.
Major Products Formed
Substitution Reactions: Products include substituted mercury complexes with different halides or organic ligands.
Oxidation-Reduction Reactions: Products include elemental mercury or mercury compounds in different oxidation states.
Coordination Reactions: Products include multi-metallic complexes with varied coordination environments.
Scientific Research Applications
Mercury(2+);tris(4-chlorophenyl)phosphane;dichloride has several scientific research applications, including:
Chemistry: Used as a catalyst in organic synthesis reactions, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.
Biology: Studied for its potential use in biological assays and as a probe for detecting specific biomolecules.
Medicine: Investigated for its potential therapeutic applications, including its use as an antimicrobial agent.
Industry: Utilized in the development of advanced materials, such as coordination polymers and metal-organic frameworks.
Mechanism of Action
The mechanism of action of Mercury(2+);tris(4-chlorophenyl)phosphane;dichloride involves its ability to coordinate with various substrates and catalyze specific reactions. The mercury ion acts as a Lewis acid, facilitating the activation of substrates and promoting reaction pathways. The phosphane ligand provides stability to the complex and enhances its reactivity. Molecular targets include nucleophilic sites on organic molecules and coordination sites on metal ions.
Comparison with Similar Compounds
Similar Compounds
- Mercury(2+);tris(4-methylphenyl)phosphane;dichloride
- Mercury(2+);tris(4-fluorophenyl)phosphane;dichloride
- Mercury(2+);tris(4-bromophenyl)phosphane;dichloride
Uniqueness
Mercury(2+);tris(4-chlorophenyl)phosphane;dichloride is unique due to the presence of the 4-chlorophenyl groups, which impart specific electronic and steric properties to the compound. These properties influence its reactivity and stability, making it distinct from other similar compounds. The chlorophenyl groups also enhance the compound’s ability to participate in various chemical reactions and applications.
Properties
CAS No. |
74039-78-4 |
---|---|
Molecular Formula |
C36H24Cl8HgP2 |
Molecular Weight |
1002.7 g/mol |
IUPAC Name |
mercury(2+);tris(4-chlorophenyl)phosphane;dichloride |
InChI |
InChI=1S/2C18H12Cl3P.2ClH.Hg/c2*19-13-1-7-16(8-2-13)22(17-9-3-14(20)4-10-17)18-11-5-15(21)6-12-18;;;/h2*1-12H;2*1H;/q;;;;+2/p-2 |
InChI Key |
VLMAPEVJDNNONK-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC(=CC=C1P(C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl)Cl.C1=CC(=CC=C1P(C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl)Cl.[Cl-].[Cl-].[Hg+2] |
Origin of Product |
United States |
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